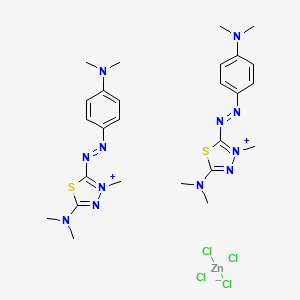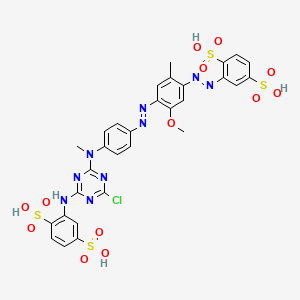![molecular formula C22H19Cl2N3O B12728742 1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide CAS No. 388122-48-3](/img/structure/B12728742.png)
1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline moiety with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and pyridine intermediates. The quinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde. The pyridine ring can be prepared via a Hantzsch pyridine synthesis, which involves the cyclization of β-ketoesters with ammonia and aldehydes.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and the employment of catalysts to enhance reaction rates. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired product is obtained with minimal by-products.
化学反応の分析
Types of Reactions
1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used as an intermediate in the synthesis of herbicides.
alpha-(2,4-dichlorobenzyle)-1H-imidazole-1-ethanol: Investigated for its potential in treating hepatitis.
Uniqueness
1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide is unique due to its combination of a quinoline and pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it a valuable candidate for various applications in research and industry.
特性
CAS番号 |
388122-48-3 |
|---|---|
分子式 |
C22H19Cl2N3O |
分子量 |
412.3 g/mol |
IUPAC名 |
1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19Cl2N3O/c1-13-11-20(27-9-7-14(8-10-27)22(25)28)18-4-2-3-17(21(18)26-13)16-6-5-15(23)12-19(16)24/h2-7,11-12H,8-10H2,1H3,(H2,25,28) |
InChIキー |
GMUZQONFKJHOEY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C3=C(C=C(C=C3)Cl)Cl)N4CCC(=CC4)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















